BenchChemオンラインストアへようこそ!

Olaparib D4

Method Validation Quality Control Regulatory Compliance

Olaparib D4 is the gold-standard SIL-IS for olaparib LC-MS/MS quantification. Its carbon-bound deuterium labeling at the cyclopropane-carbonyl position eliminates H/D exchange artifacts, ensuring parallel extraction, retention, and ionization with the analyte—unlike unlabeled olaparib or non-isotopic PARP inhibitors that fail FDA/EMA/ICH bioanalytical validation requirements. Supplied at ≥98% purity with full CoA and batch-specific QC data for ANDA, BA/BE, TDM, DDI, and forced degradation studies under ICH Q1A(R2).

Molecular Formula C24H23FN4O3
Molecular Weight 438.5 g/mol
Cat. No. B11928829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlaparib D4
Molecular FormulaC24H23FN4O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
InChIInChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i1D,2D,3D,4D
InChIKeyFDLYAMZZIXQODN-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olaparib D4 for LC-MS/MS Quantification: Technical Specifications and Analytical-Grade Purity for PARP Inhibitor Research


Olaparib D4 is a deuterium-labeled analog of the FDA-approved PARP inhibitor olaparib, specifically intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of olaparib by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . The compound incorporates four deuterium atoms at the cyclopropane-carbonyl position (C24H19D4FN4O3; molecular weight 438.50 g/mol), enabling precise differentiation from the non-deuterated analyte (olaparib, MW 434.46 g/mol) in mass spectrometric detection [1]. Olaparib itself is a potent inhibitor of PARP1 and PARP2 with IC50 values of 5 nM and 1 nM, respectively, and is indicated for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers . Olaparib D4 is supplied at ≥99% purity with comprehensive characterization data compliant with regulatory guidelines, and is designated exclusively for analytical use in method development, method validation (AMV), quality control (QC) applications, ANDA filing, and pharmacokinetic studies [2].

Why Unlabeled Olaparib or Structural Analogs Cannot Substitute for Olaparib D4 in Regulated Quantitative Bioanalysis


Substituting Olaparib D4 with unlabeled olaparib or structurally similar PARP inhibitors (e.g., rucaparib, niraparib) in LC-MS/MS workflows introduces unacceptable quantitative bias and regulatory compliance risk. Unlabeled olaparib cannot function as an internal standard because it co-elutes with and is spectrometrically indistinguishable from the target analyte, precluding separate mass detection channels [1]. Structurally related non-isotopic internal standards exhibit differential extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, failing to correct for matrix effects and sample preparation losses under regulatory bioanalytical method validation guidelines (FDA, EMA, ICH) [2]. Stable isotopically labeled internal standards such as Olaparib D4 are considered the "gold standard" for quantitative MS analysis precisely because their near-identical physicochemical properties ensure parallel behavior through all analytical steps, with the mass difference (Δm/z) enabling unambiguous quantification [3]. The specific deuterium placement at the cyclopropane-carbonyl position in Olaparib D4 minimizes hydrogen-deuterium exchange artifacts that can occur with N- or O-deuterated analogs, further justifying product-specific selection over alternative deuterated preparations [4].

Quantitative Differentiation Evidence: Olaparib D4 Analytical Performance Versus Alternatives


Regulatory-Grade Purity and Characterization: Olaparib D4 Versus Unspecified Olaparib Reference Standards

Olaparib D4 is supplied at ≥99% purity and includes comprehensive characterization data (Certificate of Analysis, batch-specific QC data) that is compliant with regulatory guidelines for analytical method validation (AMV) and Abbreviated New Drug Application (ANDA) submissions . In contrast, non-deuterated olaparib reference standards are not certified as internal standards and lack the mass spectrometric differentiation required for use as an IS, while generic deuterated analogs may be supplied without full regulatory-grade documentation suitable for GLP or cGMP environments [1].

Method Validation Quality Control Regulatory Compliance

Validated LC-MS/MS Quantification Range: Olaparib D4 as Internal Standard in Human Plasma and Dried Blood Spot Matrices

In a 2023 method development and clinical validation study, Olaparib D4 was employed as the internal standard for an LC-MS/MS method quantifying olaparib in human plasma and dried blood spot (DBS) matrices for therapeutic drug monitoring (TDM) [1]. The validated quantification range for olaparib was 140–7000 ng/mL in human plasma, with the method demonstrating strong correlation between plasma and DBS matrices (Passing–Bablok and Bland–Altman analyses) [1]. The use of Olaparib D4 enabled precise quantification within this clinically relevant concentration range, supporting the feasibility of PARP inhibitor TDM using both matrices [1].

Therapeutic Drug Monitoring Bioanalysis Clinical Validation

Long-Term Storage Stability: Olaparib D4 Versus Ambient-Temperature Degradation Risk of Non-Deuterated Olaparib

Olaparib D4 exhibits documented long-term storage stability of ≥4 years when stored at 4°C . This contrasts with non-deuterated olaparib, which is susceptible to oxidative and metabolic degradation due to its extensive CYP3A-mediated metabolism in biological systems [1], and for which comparable extended stability data is not universally guaranteed across all reference standard preparations. The deuterium substitution at the cyclopropane-carbonyl position contributes to enhanced chemical stability under recommended storage conditions .

Stability Storage Procurement

Minimized Hydrogen-Deuterium Exchange Artifact Risk: Cyclopropane-Carbonyl D4-Labeling Position Versus Alternative Labeling Strategies

The four deuterium atoms in Olaparib D4 are positioned on the cyclopropane-carbonyl moiety (carbon-bound deuterium), which minimizes the risk of hydrogen-deuterium (H/D) exchange that can occur with heteroatom-bound deuterium (e.g., N-D or O-D) under LC-MS conditions [1]. USP guidance emphasizes that H/D exchange is a concern only when deuterium is attached to a heteroatom; carbon-bound deuterium such as in Olaparib D4 provides stable isotopic labeling without exchange artifacts [1]. Alternative deuterated olaparib preparations with different labeling positions or extents of deuteration (e.g., d1-d4 mixtures) may exhibit variable isotopic purity and exchange behavior, compromising quantification accuracy .

Isotope Exchange Method Robustness LC-MS/MS Artifacts

Optimal Research and Industrial Applications for Olaparib D4 Based on Verified Analytical Performance


Therapeutic Drug Monitoring (TDM) of Olaparib in Oncology Patients Using LC-MS/MS

Olaparib D4 serves as the preferred internal standard for clinical laboratories performing therapeutic drug monitoring of olaparib in human plasma or dried blood spot samples. The validated LC-MS/MS method using Olaparib D4 demonstrated quantification over the range of 140–7000 ng/mL with strong correlation between plasma and DBS matrices, supporting routine TDM implementation for PARP inhibitor therapy optimization [1].

Regulated Bioanalytical Method Validation for ANDA Submissions and BA/BE Studies

Contract research organizations (CROs) and pharmaceutical quality control laboratories conducting bioavailability/bioequivalence (BA/BE) studies or preparing Abbreviated New Drug Application (ANDA) submissions require a stable isotopically labeled internal standard that meets regulatory documentation standards. Olaparib D4 is supplied with comprehensive Certificate of Analysis and batch-specific QC data compliant with FDA, EMA, and ICH guidelines for method validation and quality control applications [2].

Pharmacokinetic Drug-Drug Interaction (DDI) Studies Involving CYP3A4-Modulating Agents

Olaparib undergoes extensive CYP3A-mediated metabolism, and its pharmacokinetic profile is sensitive to co-administered CYP3A4 inhibitors or inducers. Olaparib D4 enables accurate quantification of olaparib concentrations in plasma samples from DDI studies (e.g., with itraconazole, rifampin, or abiraterone), supporting the generation of reliable exposure data for dose adjustment recommendations [3].

Forced Degradation Studies and Stability-Indicating Method Development

During pharmaceutical development, forced degradation studies under ICH Q1A(R2) guidelines require internal standards that maintain isotopic integrity under acidic, basic, oxidative, and thermal stress conditions. Olaparib D4, with its carbon-bound deuterium labeling, provides a stable reference for quantifying olaparib degradation products without interference from H/D exchange artifacts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olaparib D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.